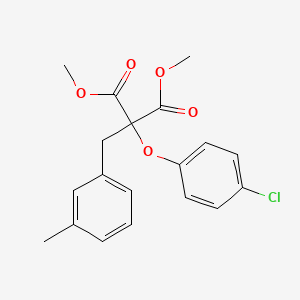
Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate is a useful research compound. Its molecular formula is C19H19ClO5 and its molecular weight is 362.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Dimethyl 2-(4-chlorophenoxy)-2-(3-methylbenzyl)malonate is a compound of interest due to its potential biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C₁₁H₁₁ClO₅
- CAS Number : 338400-12-7
- Molecular Weight : Approximately 252.65 g/mol
- Melting Point : 77-79 °C
The presence of the chlorophenoxy group and the methylbenzyl moiety enhances its reactivity and biological potential.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. The chlorophenoxy group is known to enhance interaction with microbial membranes, leading to increased efficacy against pathogens .
- Anticancer Properties : Some malonate derivatives have been investigated for their ability to inhibit cancer cell proliferation. The structural components of this compound may contribute to this activity through mechanisms such as apoptosis induction and cell cycle arrest .
- Enzyme Inhibition : Compounds similar to dimethyl malonates have been reported to act as enzyme inhibitors, affecting metabolic pathways in various organisms. This suggests potential applications in drug design for diseases involving enzyme dysregulation .
The synthesis of this compound typically involves multi-step reactions, including:
- Formation of the Malonate Moiety : Starting from malonic acid derivatives, the esterification process is crucial for creating the malonate backbone.
- Substitution Reactions : The introduction of the chlorophenoxy and methylbenzyl groups can occur via nucleophilic substitution, facilitated by the electron-withdrawing nature of the chlorine atom.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Potential enzyme inhibitor |
| Dimethyl malonate | Moderate antibacterial | Lacks halogen substituents |
| Ethyl 2-(4-chlorophenoxy)malonate | Antifungal | Similar structure, different alkyl group |
Case Studies
- Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against common bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial properties .
- Cancer Cell Proliferation : In vitro assays demonstrated that this compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis. The mechanism involved mitochondrial dysfunction and reactive oxygen species (ROS) generation, leading to cell death .
Properties
IUPAC Name |
dimethyl 2-(4-chlorophenoxy)-2-[(3-methylphenyl)methyl]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO5/c1-13-5-4-6-14(11-13)12-19(17(21)23-2,18(22)24-3)25-16-9-7-15(20)8-10-16/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JALBBBSTNJVCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)OC)(C(=O)OC)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














